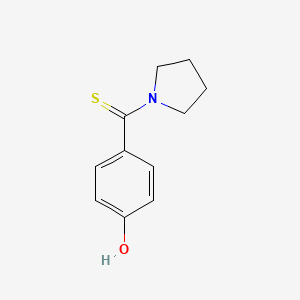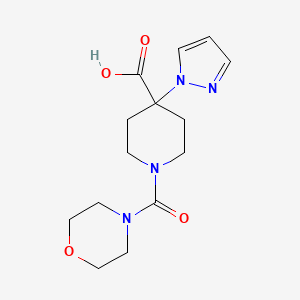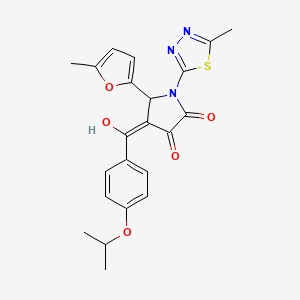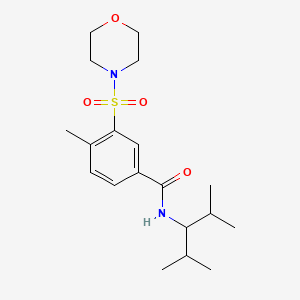![molecular formula C21H29N5O B5405248 4-(5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyrimidinyl)morpholine](/img/structure/B5405248.png)
4-(5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyrimidinyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyrimidinyl)morpholine, commonly known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist that has been shown to have promising effects in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
MP-10 acts as a selective antagonist of dopamine D3 receptors, which are predominantly expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of dopamine at these receptors, MP-10 can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the regulation of synaptic plasticity, and the modulation of neural activity in the mesolimbic and mesocortical pathways. MP-10 has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages for lab experiments, including its high selectivity for dopamine D3 receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, MP-10 also has some limitations, including its limited solubility in water and its high cost.
Zukünftige Richtungen
There are several future directions for the research on MP-10, including the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the investigation of its therapeutic potential in various neurological and psychiatric disorders. Additionally, there is a need for further research on the safety and tolerability of MP-10, as well as its long-term effects on brain function and behavior. Overall, the research on MP-10 has the potential to lead to the development of novel treatments for a range of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of MP-10 involves a multi-step process that begins with the reaction of 4-aminomorpholine with 2-bromo-4-(5-methyl-2-pyrimidinyl)phenylmethanamine. The resulting intermediate is then reacted with 4-(3-methylbenzyl)piperazine to yield the final product, MP-10. The synthesis of MP-10 has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that MP-10 has a high affinity for dopamine D3 receptors, which are implicated in the pathophysiology of several disorders such as addiction, schizophrenia, and Parkinson's disease. MP-10 has been shown to have promising effects in preclinical studies for the treatment of these disorders.
Eigenschaften
IUPAC Name |
4-[5-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-18-3-2-4-19(13-18)16-24-5-7-25(8-6-24)17-20-14-22-21(23-15-20)26-9-11-27-12-10-26/h2-4,13-15H,5-12,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOHWEIXGNNJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CN=C(N=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-ethoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B5405168.png)
![N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5405173.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5405174.png)
![(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2,5-dihydro-1H-pyrrol-2-yl)methanol](/img/structure/B5405185.png)

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5405203.png)
![3-[(2-hydroxyethyl)thio]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5405210.png)


![4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine](/img/structure/B5405236.png)

![3-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5405254.png)
![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-3-pyridinyl-1,3-propanediamine](/img/structure/B5405265.png)
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B5405279.png)
